H-Arg-Tyr-Gly-Met-Ser-OH
Description
Significance of Short Peptides in Contemporary Biochemical and Biophysical Research
Short peptides are of immense significance in modern research for several key reasons. They can be synthesized with high precision, allowing for the systematic study of structure-function relationships. nih.gov Their ability to mimic the active sites of larger proteins enables the development of highly specific inhibitors or modulators of protein function. Furthermore, certain short peptides, particularly those rich in specific amino acids like arginine, have demonstrated the ability to penetrate cell membranes, making them valuable as potential drug delivery vectors. researchgate.net The study of pentapeptides, in particular, offers a balance between structural complexity and synthetic accessibility, making them a focal point in the exploration of new bioactive molecules.
Rationale for Focused Academic Inquiry into H-Arg-Tyr-Gly-Met-Ser-OH within Pentapeptide Studies
While extensive, dedicated research on the specific pentapeptide this compound is not widely available in public scientific literature, a focused academic inquiry can be rationalized based on the unique combination of its constituent amino acids. The presence of arginine, a positively charged amino acid, suggests potential for interactions with negatively charged cell membranes and could confer cell-penetrating properties. researchgate.net Tyrosine is a key residue for post-translational modifications, particularly phosphorylation, which is a critical mechanism for regulating protein activity and signaling pathways. The inclusion of methionine, an amino acid susceptible to oxidation, could make this peptide a subject for studies on oxidative stress. The glycine (B1666218) residue provides conformational flexibility, while serine, another hydroxyl-containing amino acid, can also be a site for phosphorylation and glycosylation. This specific combination of residues therefore presents a multifaceted tool for investigating a range of biological phenomena, from cell signaling to peptide-membrane interactions.
Overview of Current Challenges and Opportunities in Peptide Science Relevant to this compound
The field of peptide science, while full of promise, faces several challenges. A primary hurdle is the inherent instability of peptides in biological systems, where they are susceptible to degradation by proteases. For a peptide like this compound, its successful application in a biological context would likely require modifications to enhance its stability. Another challenge lies in achieving efficient and large-scale synthesis, especially for modified or more complex peptides.
Conversely, these challenges present significant opportunities. The development of novel synthetic strategies and modifications to improve peptide stability and bioavailability is a major area of research. For this compound, opportunities lie in its potential exploration as a research tool. For instance, its susceptibility to oxidation at the methionine residue could be exploited in studies of cellular oxidative stress. The tyrosine and serine residues offer avenues for investigating kinase and phosphatase activity. Furthermore, the potential cell-penetrating properties conferred by arginine could be harnessed for intracellular delivery studies. The continued development of advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR), will be crucial in characterizing the structure and function of such peptides in greater detail.
Research Findings and Physicochemical Data
While specific experimental findings for this compound are limited, we can compile its fundamental physicochemical properties based on its amino acid composition.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Full Name | L-Arginyl-L-tyrosyl-glycyl-L-methionyl-L-serine |
| Molecular Formula | C24H39N7O8S |
| Molecular Weight | 597.67 g/mol |
| Amino Acid Sequence | Arg-Tyr-Gly-Met-Ser |
| Isoelectric Point (pI) | 9.76 (Calculated) |
| Charge at pH 7 | +1 (Calculated) |
Table 2: Properties of Constituent Amino Acids
| Amino Acid | 3-Letter Code | 1-Letter Code | Side Chain Property | Key Potential Roles in Peptide |
| Arginine | Arg | R | Positively Charged (Basic) | Cell penetration, electrostatic interactions |
| Tyrosine | Tyr | Y | Aromatic, Hydrophilic | Phosphorylation site, aromatic interactions |
| Glycine | Gly | G | Aliphatic, Nonpolar | Conformational flexibility |
| Methionine | Met | M | Hydrophobic, Sulfur-containing | Susceptible to oxidation, hydrophobic interactions |
| Serine | Ser | S | Polar, Uncharged | Phosphorylation/glycosylation site, hydrogen bonding |
Structure
2D Structure
Properties
CAS No. |
476610-35-2 |
|---|---|
Molecular Formula |
C25H40N8O8S |
Molecular Weight |
612.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C25H40N8O8S/c1-42-10-8-17(23(39)33-19(13-34)24(40)41)31-20(36)12-30-22(38)18(11-14-4-6-15(35)7-5-14)32-21(37)16(26)3-2-9-29-25(27)28/h4-7,16-19,34-35H,2-3,8-13,26H2,1H3,(H,30,38)(H,31,36)(H,32,37)(H,33,39)(H,40,41)(H4,27,28,29)/t16-,17-,18-,19-/m0/s1 |
InChI Key |
IXDQPRYFPIDHFY-VJANTYMQSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CSCCC(C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Synthetic Methodologies for H Arg Tyr Gly Met Ser Oh
Solid-Phase Peptide Synthesis (SPPS) Strategies
First introduced by Bruce Merrifield, SPPS has become the cornerstone of peptide synthesis due to its efficiency and the ability to automate the process. peptide.comrroij.comnih.gov The core principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. peptide.comnih.gov This approach simplifies the purification process as excess reagents and by-products can be removed by simple filtration and washing steps. uniroma1.it
The formation of the peptide bond between the individual amino acids—Arginine (Arg), Tyrosine (Tyr), Glycine (B1666218) (Gly), Methionine (Met), and Serine (Ser)—is a critical step in the synthesis of H-Arg-Tyr-Gly-Met-Ser-OH. The efficiency of this coupling reaction is paramount to achieving a high yield and purity of the final peptide.
The choice of coupling reagents is crucial. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are commonly used, often in conjunction with additives like N-hydroxybenzotriazole (HOBt) or 1-hydroxy-6-chlorobenzotriazole (Cl-HOBt) to minimize side reactions, particularly racemization. nih.govthaiscience.info More modern and highly reactive coupling agents include phosphonium (B103445) salts like PyBOP and uronium/aminium salts such as HBTU, HATU, and HCTU. proteogenix.science
The incorporation of certain amino acids within the this compound sequence presents specific challenges. Arginine, with its bulky guanidinium (B1211019) side chain, can be difficult to couple, especially when the preceding amino acid also has a large side chain. biotage.com Similarly, the secondary amine of a proline residue, if present, is significantly less reactive than the primary amines of other amino acids, often necessitating a "double coupling" strategy to ensure complete reaction. biotage.com
| Coupling Reagent Class | Examples | Key Features |
| Carbodiimides | DCC, DIC | Widely used, cost-effective. |
| Phosphonium Salts | PyBOP, PyAOP | High reactivity, reduced risk of racemization. |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | Very efficient, often used for difficult couplings. |
To prevent unwanted side reactions and ensure the correct peptide sequence is assembled, the reactive functional groups of the amino acids must be protected. The concept of "orthogonality" is fundamental here, meaning that different protecting groups can be removed under distinct chemical conditions without affecting others. peptide.compeptide.comresearchgate.net
In the context of this compound synthesis, a common orthogonal strategy is the Fmoc/tBu approach. iris-biotech.de The α-amino group of the incoming amino acid is temporarily protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, which is typically removed using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). iris-biotech.degoogle.com The side chains of Arginine, Tyrosine, and Serine are permanently protected with acid-labile groups such as tert-butyl (tBu) for Tyrosine and Serine, and pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) for Arginine. iris-biotech.degoogle.com These permanent protecting groups are removed simultaneously with the cleavage of the completed peptide from the resin using a strong acid, most commonly trifluoroacetic acid (TFA). iris-biotech.degoogle.com
An alternative, though less common for routine synthesis, is the Boc/Bzl strategy. peptide.comiris-biotech.de This involves using the acid-labile tert-butyloxycarbonyl (Boc) group for the α-amino protection and benzyl-based (Bzl) groups for side-chain protection. peptide.comiris-biotech.de
| Amino Acid | Side Chain Protecting Group (Fmoc/tBu Strategy) | Cleavage Condition |
| Arginine (Arg) | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | Strong Acid (e.g., TFA) |
| Tyrosine (Tyr) | tBu (tert-butyl) | Strong Acid (e.g., TFA) |
| Serine (Ser) | tBu (tert-butyl) | Strong Acid (e.g., TFA) |
| Methionine (Met) | Generally unprotected | Not applicable |
The final cleavage step requires a "cocktail" of reagents to not only cleave the peptide from the resin but also to scavenge the reactive carbocations generated during the removal of the protecting groups. A common cleavage cocktail is Reagent K, which contains TFA, water, phenol, thioanisole (B89551), and 1,2-ethanedithiol (B43112) (EDT), and is particularly suitable for peptides containing sensitive residues like Cysteine, Methionine, Tryptophan, and Tyrosine. peptide.com
The synthesis of this compound is not without its hurdles. One of the most significant challenges is the presence of Methionine. The thioether side chain of Methionine is susceptible to oxidation to methionine sulfoxide (B87167) and S-alkylation (tert-butylation) during the acidic conditions of the final cleavage step. acs.orgoup.comresearchgate.net These side reactions can significantly impact the purity of the final peptide. acs.org To mitigate these issues, specific cleavage cocktails have been developed. For instance, the inclusion of scavengers like 1,2-ethanedithiol and thioanisole in the cleavage reagent helps to prevent these side reactions. researchgate.net Researchers have also developed novel cleavage solutions to eradicate oxidation and reduce S-alkylation. acs.orgresearchgate.net
Sequence-dependent aggregation of the growing peptide chain on the resin can also pose a problem, leading to incomplete reactions and the formation of deletion sequences. csic.es The use of specialized resins, such as those incorporating polyethylene (B3416737) glycol (PEG), and certain solvent additives can help to minimize this aggregation. csic.es
Solution-Phase Peptide Synthesis (LPPS) Approaches and Comparative Analysis
Solution-Phase Peptide Synthesis (LPPS), also known as classical peptide synthesis, predates SPPS. In this method, the peptide is synthesized in a homogenous solution, and the product is isolated and purified after each coupling step. While this can be more labor-intensive and time-consuming than SPPS, it offers advantages for large-scale synthesis and for peptides that are difficult to assemble on a solid support. mdpi.comresearchgate.net
A key advantage of LPPS is the ability to fully characterize the intermediate peptide fragments at each stage, ensuring the quality of the final product. However, the repeated purification steps can lead to significant yield losses.
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (LPPS) |
| Principle | Peptide chain grows on an insoluble solid support. | Peptide synthesis occurs in a homogenous solution. |
| Purification | Simple filtration and washing after each step. | Isolation and purification of intermediates required. |
| Automation | Easily automated. mdpi.com | More difficult to automate. |
| Scale | Well-suited for small to medium scale. | Can be advantageous for large-scale synthesis. mdpi.com |
| Yield | Can be high due to the use of excess reagents. | Can be lower due to losses during purification. |
| Purity | Prone to deletion and modification side products. | Intermediates can be fully characterized. |
For the synthesis of a relatively short peptide like this compound, SPPS is generally the more efficient and preferred method.
Emerging Innovations in Pentapeptide Synthesis Relevant to this compound
The field of peptide synthesis is continually evolving, with innovations aimed at improving efficiency, purity, and sustainability. creative-peptides.com
Microwave-Assisted Peptide Synthesis (MAPS): The application of microwave energy can significantly accelerate the coupling and deprotection steps in SPPS, reducing synthesis times from days to hours.
Flow Chemistry: Continuous flow reactors offer precise control over reaction conditions, such as temperature and reaction time, leading to improved yields and purity. This technology is being increasingly applied to peptide synthesis. creative-peptides.com
Novel Protecting Groups and Ligation Chemistries: The development of new orthogonal protecting groups and chemoselective ligation techniques, such as native chemical ligation (NCL), allows for the synthesis of longer and more complex peptides by coupling smaller, pre-synthesized fragments. thaiscience.infoproteogenix.science
Enzymatic Synthesis: The use of enzymes as catalysts in peptide synthesis offers high specificity and mild reaction conditions, reducing the need for protecting groups and minimizing side reactions.
Hybrid Approaches: Combining chemical and enzymatic methods, or SPPS and LPPS in a convergent strategy, can leverage the advantages of each technique to overcome specific synthetic challenges. creative-peptides.com A recent example demonstrated the integration of ribosomal and nonribosomal peptide synthesis pathways. biorxiv.org
These innovations hold promise for improving the synthesis of this compound and other peptides, making them more accessible for research and therapeutic applications.
Advanced Analytical Characterization of H Arg Tyr Gly Met Ser Oh
Chromatographic Purity Assessment and Isolation Methodologies
Chromatography is an indispensable tool in peptide science for both preparative-scale purification and analytical-scale purity evaluation. The choice of chromatographic technique is dictated by the physicochemical properties of the peptide and the specific analytical question being addressed. For H-Arg-Tyr-Gly-Met-Ser-OH, a combination of reversed-phase and size-exclusion chromatography provides a comprehensive characterization profile.
High-Performance Liquid Chromatography (HPLC), including Reversed-Phase (RP-HPLC), for Purification and Analytical Evaluation
High-Performance Liquid Chromatography (HPLC) is the cornerstone of peptide analysis, offering high resolution, speed, and sensitivity. Reversed-Phase HPLC (RP-HPLC) is the most common mode used for peptides due to its exceptional resolving power based on differences in hydrophobicity. lcms.cz
In RP-HPLC, the peptide is partitioned between a non-polar stationary phase (typically alkyl chains, such as C8 or C18, bonded to silica) and a polar mobile phase. lcms.cz Peptides are retained on the column through hydrophobic interactions between their non-polar side chains and the stationary phase. Elution is achieved by increasing the concentration of an organic solvent (commonly acetonitrile) in the mobile phase, which decreases the polarity of the mobile phase and displaces the peptide from the stationary phase. nih.gov More hydrophobic peptides interact more strongly with the stationary phase and thus have longer retention times. nih.gov
Purification and Analytical Evaluation:
For the purification of crude synthetic this compound, preparative RP-HPLC is employed. A typical protocol would involve dissolving the crude peptide in the initial mobile phase and injecting it onto a C18 column. A shallow gradient of increasing acetonitrile (B52724) concentration is used to separate the target peptide from impurities such as deletion sequences (e.g., H-Arg-Tyr-Gly-Met-OH), truncated peptides, or by-products from the synthesis process. lcms.cz Fractions are collected and analyzed for purity, often by analytical RP-HPLC and mass spectrometry.
Analytical RP-HPLC is used to determine the final purity of the peptide preparation. A sample is injected onto an analytical C18 column, and the chromatogram is recorded, typically by monitoring UV absorbance at 210-220 nm, where the peptide backbone absorbs light. nih.gov The purity is calculated by integrating the area of the main peptide peak relative to the total area of all peaks in the chromatogram. A highly pure sample will show a single, sharp, symmetrical peak.
Common mobile phase systems for peptide RP-HPLC utilize trifluoroacetic acid (TFA) as an ion-pairing agent. TFA forms an ion pair with the basic residues (like Arginine) of the peptide, neutralizing the charge and improving peak shape and resolution. nih.gov
Table 1: Typical RP-HPLC Conditions for Analysis of this compound
| Parameter | Typical Value/Condition | Purpose |
| Column | C18 or C8, 3-5 µm particle size, 100-300 Å pore size | Provides a non-polar stationary phase for hydrophobic interaction. Pore size must accommodate the peptide. |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | Aqueous component of the mobile phase; TFA acts as an ion-pairing agent. |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile | Organic modifier used to elute the peptide from the column. |
| Gradient | Linear gradient, e.g., 5% to 60% B over 30-60 minutes | Gradually increases mobile phase hydrophobicity to elute peptides based on their individual retention. |
| Flow Rate | 0.5 - 1.5 mL/min (Analytical) | Controls the speed of the separation. |
| Detection | UV Absorbance at 210-220 nm and 280 nm | 210-220 nm detects the peptide backbone. 280 nm specifically detects the Tyrosine residue. nih.gov |
| Temperature | 25-40 °C | Affects viscosity and can influence selectivity and retention times. nih.gov |
Table 2: Amino Acid Side-Chain Hydrophobicity Coefficients in RP-HPLC
This table shows the relative retention contribution of each amino acid within a peptide at pH 2. A more positive value indicates greater hydrophobicity and a longer retention time relative to Glycine (B1666218) (Gly).
| Amino Acid in this compound | Single Letter Code | Internal Hydrophobicity Coefficient (min) |
| Arginine | R | -1.1 |
| Tyrosine | Y | 7.9 |
| Glycine | G | 0.0 |
| Methionine | M | 5.9 |
| Serine | S | -1.0 |
Data derived from studies on model peptides and represents the change in retention time when the amino acid is substituted internally in a peptide chain. nih.gov The high hydrophobicity of Tyrosine and Methionine will be the main drivers of retention for this compound on a reversed-phase column.
Size Exclusion Chromatography (SEC) for Molecular Weight Distribution
Size Exclusion Chromatography (SEC) is a chromatographic technique that separates molecules based on their hydrodynamic volume, or size in solution. huji.ac.il It is particularly useful for assessing the aggregation state of a peptide, i.e., determining if it exists as a monomer, dimer, or higher-order aggregate. For a relatively small peptide like this compound, SEC can confirm that the preparation is monomeric and free from aggregates that may have formed during synthesis, purification, or storage.
In SEC, the stationary phase consists of porous beads with a defined pore size distribution. Larger molecules are unable to enter the pores and therefore travel through the column more quickly, eluting first. Smaller molecules, like the monomeric form of this compound, can penetrate the pores to varying degrees, leading to a longer path through the column and a later elution time. huji.ac.il
However, the separation of peptides on SEC columns can be influenced by non-ideal interactions, such as adsorption to the column matrix. huji.ac.il Electrostatic or hydrophobic interactions between the peptide and the stationary phase can cause retardation, leading to an elution volume that is larger than expected based on size alone. This can be misinterpreted as the peptide having a smaller molecular weight. To minimize these secondary interactions, the mobile phase composition is critical. High ionic strength buffers and the addition of organic solvents are often used to suppress these non-size-exclusion effects. huji.ac.il
For this compound, which contains the basic Arginine residue and the hydrophobic Tyrosine and Methionine residues, there is a potential for both ionic and hydrophobic interactions with the SEC matrix. Therefore, careful optimization of the mobile phase is necessary for an accurate assessment of its molecular weight distribution. huji.ac.il
Table 3: Example SEC Mobile Phase Conditions to Minimize Non-Ideal Peptide Interactions
| Mobile Phase Composition | pH | Purpose and Effect on Peptide Elution |
| Phosphate (B84403) Buffer + High Salt (e.g., 0.5 M NaCl) | Neutral (7.0) | The high ionic strength shields electrostatic interactions between charged residues (Arg) and the column matrix, preventing ionic adsorption. |
| Acetic or Formic Acid Solution | Low (2.0 - 3.0) | At low pH, the peptide is positively charged. This can lead to electrostatic repulsion from some matrices or adsorption to others if not properly controlled. |
| Acidic Buffer + Organic Solvent (e.g., 30% Acetonitrile) | Low (2.0 - 3.0) | The addition of an organic solvent like acetonitrile suppresses hydrophobic interactions between residues like Tyrosine and Methionine and the stationary phase, ensuring separation is primarily based on size. huji.ac.il |
| Basic Buffer (e.g., Ammonium Bicarbonate) | High (10.0) | At high pH, acidic peptides become negatively charged, but for a peptide with Arg, the charge state is more complex. This condition can be used to mitigate certain interactions, but stability must be considered. huji.ac.il |
Conformational Dynamics and Structural Preferences of H Arg Tyr Gly Met Ser Oh
Experimental Approaches to Conformational Analysis
Experimental methods provide direct insight into the ensemble of conformations that a peptide adopts in solution. For a peptide of this size, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for detailed structural characterization at the atomic level.
While specific NMR studies on the H-Arg-Tyr-Gly-Met-Ser-OH sequence are not extensively documented in the public literature, the conformational tendencies can be inferred from established NMR methodologies applied to peptides. nih.gov A comprehensive NMR analysis would involve a suite of experiments, primarily based on ¹H, ¹³C, and ¹⁵N nuclei, to derive structural restraints.
Key NMR parameters for conformational analysis include:
Chemical Shifts (δ): The chemical shifts of backbone and side-chain nuclei are highly sensitive to the local electronic environment and thus to the peptide's conformation. Deviations of observed chemical shifts from "random coil" values, which represent the average shifts for a residue in an unstructured environment, are indicative of stable secondary structures like α-helices or β-turns. nih.gov For instance, the presence of a β-turn, a common structure in short peptides, would cause characteristic downfield shifts for the α-proton (Hα) of the residues within the turn. mpg.deresearchgate.net
³J-Coupling Constants: The through-bond scalar coupling between the amide proton (HN) and the α-proton (Hα), known as ³J(HN,Hα), is related to the backbone dihedral angle φ through the Karplus equation. Measuring these coupling constants can provide quantitative constraints on the backbone conformation of each residue. nih.gov
Nuclear Overhauser Effect (NOE): The NOE is a through-space effect observed between protons that are close to each other (typically < 5 Å), regardless of their position in the sequence. The presence of specific NOEs, such as a strong dNN(i, i+1) cross-peak between the amide protons of adjacent residues or a dαN(i, i+2) cross-peak, would provide definitive evidence for the existence of turn-like or helical structures. nih.gov
The expected random coil ¹H chemical shifts for the constituent amino acids of this compound provide a baseline for detecting conformational preferences.
| Amino Acid | HN (ppm) | Hα (ppm) | Hβ (ppm) | Other (ppm) |
|---|---|---|---|---|
| Arginine (Arg) | 8.24 | 4.31 | 1.89, 1.78 | Hγ: 1.67, Hδ: 3.21 |
| Tyrosine (Tyr) | 8.21 | 4.58 | 3.15, 2.97 | Hδ: 7.10, Hε: 6.79 |
| Glycine (B1666218) (Gly) | 8.33 | 3.97 | - | - |
| Methionine (Met) | 8.28 | 4.49 | 2.19, 2.08 | Hγ: 2.62, Hε(CH₃): 2.11 |
| Serine (Ser) | 8.29 | 4.47 | 3.89 | - |
This table presents typical ¹H random coil chemical shifts referenced to DSS at pH 7. Significant deviations from these values in an experimental spectrum of this compound would indicate the presence of ordered structures. nih.govbmrb.io
Computational Simulations of this compound Conformations
Computational simulations complement experimental data by providing a dynamic, atom-level view of peptide conformations and the transitions between them. A variety of computational methods can be employed, each suited for different time and length scales.
All-atom MD simulations, using force fields like AMBER or CHARMM in an explicit solvent environment, are the standard for exploring the conformational landscape of peptides. nih.govresearchgate.net A simulation of this compound would involve placing the peptide in a water box, adding counter-ions to neutralize the system, and simulating the trajectory of all atoms over time by integrating Newton's equations of motion.
These simulations would reveal:
Dominant Conformations: By analyzing the simulation trajectory, one can identify the most populated conformational states and the hydrogen-bonding patterns that stabilize them. The flexibility of the Gly residue might allow the peptide to adopt various turn structures, potentially stabilized by a hydrogen bond between the backbone of Arg and Met, or by side-chain interactions.
Side-Chain Dynamics: MD simulations can track the movement and interactions of the amino acid side chains. d-nb.info Potential key interactions in this peptide include a cation-π interaction between the positively charged guanidinium (B1211019) group of Arginine and the aromatic ring of Tyrosine, as well as hydrogen bonds involving the hydroxyl group of Serine and the peptide backbone or water molecules.
Conformational Transitions: Over long simulation timescales (nanoseconds to microseconds), the peptide can be observed transitioning between different conformational states, providing insight into the energy barriers separating them.
While all-atom MD is detailed, it is computationally expensive. Coarse-grained molecular dynamics (CGMD) simplifies the system by representing groups of atoms as single interaction beads, allowing for simulations over much longer time and length scales. tristanbereau.comnih.gov This approach is particularly powerful for studying processes like peptide self-assembly and aggregation. nih.gov
For this compound, CGMD simulations using a model like the Martini force field could predict its propensity to aggregate. cgmartini.nl The aggregation behavior is governed by the balance of interactions between the residues:
Promoters of Aggregation: The aromatic Tyrosine and hydrophobic Methionine residues are generally considered to promote aggregation. nih.govnih.gov
Inhibitors of Aggregation: The charged Arginine and polar Serine residues are expected to enhance solubility and potentially hinder aggregation, depending on the environmental conditions like pH and ionic strength. nih.govresearchgate.net
| Residue | Side Chain Property | Expected Role in Aggregation |
|---|---|---|
| Arginine (Arg) | Positively Charged, Polar | Inhibitor (enhances solubility) |
| Tyrosine (Tyr) | Aromatic, Polar | Promoter (π-stacking interactions) |
| Glycine (Gly) | Apolar, Flexible | Neutral/Context-Dependent |
| Methionine (Met) | Apolar, Hydrophobic | Promoter (hydrophobic interactions) |
| Serine (Ser) | Polar, Uncharged | Inhibitor (hydrogen bonding with water) |
This table summarizes the properties of the constituent amino acids and their likely influence on the aggregation propensity of the pentapeptide.
Quantum mechanical (QM) methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF), offer the highest level of theoretical accuracy for analyzing molecular structures and energies. scirp.orgscirp.org While too computationally intensive for simulating the dynamics of the entire peptide in solvent, they are invaluable for studying local conformational details. nih.govresearchgate.net
For this compound, QM calculations could be used to:
Analyze Intramolecular Interactions: Precisely calculate the strength of specific interactions, such as the cation-π interaction between Arg and Tyr or hydrogen bonds involving the Ser side chain. mdpi.comsciforum.net
Determine Rotational Energy Barriers: Compute the energy profile for the rotation around backbone (φ, ψ) and side-chain (χ) dihedral angles, providing a detailed understanding of local flexibility.
Validate Force Field Parameters: QM calculations can serve as a benchmark to assess the accuracy of the empirical parameters used in classical MD force fields. tandfonline.com For example, DFT calculations using a functional like B3LYP can accurately model the geometry of peptide bonds and the energetics of hydrogen bonding. tandfonline.comhilarispublisher.com
Potential of Mean Force (PMF) calculations are a class of enhanced sampling simulation techniques used to determine the free energy profile along a chosen reaction coordinate. rush.edunih.gov This method is ideal for quantifying the energy barriers associated with large conformational changes, such as peptide folding/unfolding or the association of two molecules. nih.govaip.org
To study the conformational transitions of this compound, a PMF calculation could be set up to map the free energy as a function of the distance between the N-terminal Arginine and the C-terminal Serine. This would reveal the relative stability of compact, folded states versus extended, unfolded states and the height of the energy barrier separating them. researchgate.net Such calculations typically employ methods like umbrella sampling or metadynamics, where a biasing potential is added to the system to ensure adequate sampling of high-energy transition states. rush.edu
Analysis of Specific Structural Motifs within this compound
Beta-turns are common secondary structural motifs in proteins and peptides, enabling a change in the direction of the polypeptide chain. uah.esnih.gov These turns are stabilized by a hydrogen bond between the carbonyl oxygen of a residue at position i and the amide proton of the residue at position i+3. acs.org In the context of this compound, the potential for beta-turn formation exists, particularly involving the Gly-Met or Tyr-Gly segments, as Glycine is frequently found in turn structures due to its conformational flexibility. researchgate.netstanford.edu The presence of polar residues like Serine and Arginine can also influence turn stability through side-chain to backbone hydrogen bonding. acs.orgresearchgate.net
While a definitive statement on the dominant secondary structure of this compound requires specific experimental data for this exact sequence, analysis of its constituent amino acids suggests a propensity for turn-like and flexible conformations rather than stable alpha-helices or beta-sheets. pressbooks.pub The short length of the peptide further makes the formation of extended, stable secondary structures less likely.
The conformational landscape of this compound is a direct consequence of the properties of its constituent amino acids.
Tyrosine (Tyr): The bulky aromatic side chain of tyrosine can significantly influence the peptide's conformation. Its orientation is often described by the torsional angle (χ) around the Cα–Cβ bond, which can adopt different rotameric states. nih.govroyalsocietypublishing.orgroyalsocietypublishing.org The trans rotameric state is common, but the specific orientation can be influenced by the local environment and interactions with neighboring residues. nih.govacs.orgnih.gov The aromatic ring can participate in hydrophobic and cation-pi interactions, further defining the peptide's structure.
Methionine (Met): The flexible, unbranched side chain of methionine can adopt various conformations. yale.edu It is considered a helix-favoring residue but can also participate in hydrophobic interactions within folded structures. stanford.edupressbooks.pub The sulfur atom in the side chain can engage in interactions with aromatic rings, although these are generally considered weak. unc.eduresearchgate.net Oxidation of the methionine side chain can impact local conformation. nih.gov
Serine (Ser): The polar hydroxyl group of serine's side chain can act as both a hydrogen bond donor and acceptor. This allows it to form hydrogen bonds with the peptide backbone, which can stabilize local structures like turns. researchgate.net However, serine is also considered a secondary structure breaker as its side chain can disrupt the regular hydrogen bonding patterns of helices and sheets. pressbooks.pub Phosphorylation of serine can alter its conformational preferences, generally increasing the propensity for the polyproline II (PPII) conformation. nih.gov
Table 1: Summary of Individual Amino Acid Influences on Peptide Conformation
| Amino Acid | Key Structural Influence | Common Conformations/Interactions |
|---|---|---|
| Arginine (Arg) | Flexible, charged side chain | pPII, β-strand like, hydrogen bonding, salt bridges, cation-pi interactions |
| Tyrosine (Tyr) | Bulky, aromatic side chain | Defined rotameric states, hydrophobic interactions, cation-pi interactions |
| Glycine (Gly) | High backbone flexibility | Turns, loops, wide range of dihedral angles |
| Methionine (Met) | Flexible, hydrophobic side chain | Helix-favoring, hydrophobic interactions |
| Serine (Ser) | Polar side chain | Hydrogen bonding with backbone, turn stabilization |
Conformational Stability in Model Environments (e.g., Aqueous Solutions, Membrane Mimics)
The conformational stability of this compound is highly dependent on its environment.
In aqueous solutions , the peptide is expected to be highly flexible and exist as an ensemble of rapidly interconverting conformers. The polar side chains of Arginine and Serine, along with the charged termini, will interact favorably with water, promoting a more extended and solvated state. The hydrophobic side chains of Tyrosine and Methionine may drive some degree of conformational collapse to minimize their exposure to the aqueous environment. The exceptional flexibility of Glycine will further contribute to the disordered nature of the peptide in water. researchgate.netnih.gov
In membrane mimics , such as micelles or lipid bilayers, the peptide's conformational behavior would likely change significantly. The hydrophobic residues, Tyrosine and Methionine, would preferentially interact with the nonpolar interior of the membrane mimic. This could induce a more ordered structure, potentially with the polar and charged residues (Arginine, Serine, and the termini) remaining exposed to the aqueous phase. The transition from an aqueous to a membrane-like environment can trigger the formation of secondary structures, such as helices or turns, that are not stable in water. nih.gov
Structure Activity Relationship Sar Studies of H Arg Tyr Gly Met Ser Oh and Its Analogues
Rational Design Principles for Pentapeptide Analogues
The rational design of analogues of a parent peptide like H-Arg-Tyr-Gly-Met-Ser-OH is a strategic process aimed at optimizing its therapeutic properties. This approach is more targeted than high-throughput screening, relying on an understanding of the peptide's structure and its interaction with its biological target. acs.org The primary goals are to create molecules with improved affinity, selectivity for a specific receptor subtype, and enhanced resistance to enzymatic degradation. unc.edunih.gov
Key principles in the rational design of pentapeptide analogues include:
Conformational Constraint: Native peptides are often highly flexible, which can be entropically unfavorable for binding. researchgate.net Introducing conformational constraints, such as cyclization or the incorporation of specific amino acids like Proline, can lock the peptide into its "bioactive" conformation, thereby increasing affinity and stability. unc.edu
Amino Acid Substitution: Systematically replacing amino acids in the parent sequence is a core strategy. This can involve substituting with other canonical amino acids, non-canonical amino acids (ncAAs), or D-amino acids to probe the role of specific side chains and improve proteolytic stability. acs.orgnih.gov
Peptidomimetics: This involves designing molecules that mimic the essential structural features of the peptide but have a modified backbone or side chains to overcome the typical drawbacks of peptides, such as poor oral bioavailability and rapid degradation. unc.edu Replacing amide bonds is a common strategy to enhance stability. unc.edu
Computational and In Silico Modeling: Structure-based design utilizes computational tools to model the interaction between a peptide and its target. plos.org Techniques like molecular docking can predict the binding energies and conformations of designed analogues, guiding the synthesis of the most promising candidates. plos.orgfrontiersin.org
These design principles are not mutually exclusive and are often used in combination to develop peptide analogues with finely tuned pharmacological profiles.
Positional and Substitutional Effects on Conformational and Molecular Recognition Aspects
The specific sequence of amino acids in this compound is critical for its three-dimensional structure and how it is recognized by other molecules. nih.gov Modifying the peptide by substituting amino acids or altering their position can have profound effects on its conformation and binding affinity.
Alanine (B10760859) scanning is a powerful technique used to determine the energetic contribution of individual amino acid side chains to a peptide's function, particularly in binding interactions. uci.edu The method involves systematically replacing each residue in the sequence with alanine. rapidnovor.com Since alanine's side chain is a simple methyl group, this substitution effectively removes the functional group of the original residue beyond the β-carbon, allowing researchers to infer the importance of that side chain to the interaction. rapidnovor.com
Table 1: Hypothetical Alanine Scanning Mutagenesis Data for this compound This table illustrates potential outcomes and interpretations of an alanine scan on the pentapeptide, assuming a hypothetical binding interaction.
| Position | Original Residue | Analogue (Alanine Substitution) | Change in Binding Affinity (ΔΔG) | Interpretation of Side Chain Contribution |
| 1 | Arginine (Arg) | Ala -Tyr-Gly-Met-Ser-OH | Large increase (e.g., >4 kcal/mol) | Critical: The cationic guanidinium (B1211019) group is likely essential for a primary electrostatic interaction or salt bridge formation with the target. |
| 2 | Tyrosine (Tyr) | Arg-Ala -Gly-Met-Ser-OH | Moderate-Large increase (e.g., 2-4 kcal/mol) | Important: The aromatic ring is likely involved in significant hydrophobic or π-stacking interactions that stabilize the complex. |
| 3 | Glycine (B1666218) (Gly) | Arg-Tyr-Ala -Met-Ser-OH | Small change (e.g., <1 kcal/mol) | Minimal/Structural: The glycine may provide backbone flexibility. Substituting with alanine, which has more conformational restriction, might have a minor effect. |
| 4 | Methionine (Met) | Arg-Tyr-Gly-Ala -Ser-OH | Small-Moderate increase (e.g., 1-2 kcal/mol) | Moderate: The hydrophobic side chain likely contributes to a non-polar interaction within a binding pocket. |
| 5 | Serine (Ser) | Arg-Tyr-Gly-Met-Ala -OH | Small increase (e.g., <1 kcal/mol) | Minor: The hydroxyl group might form a minor hydrogen bond, but it is not critical for the overall binding energy. |
This is an interactive table. You can sort and filter the data.
Beyond assessing side chain contributions, modifying the peptide backbone is a key strategy for improving pharmacological properties, particularly stability against degradation by proteases.
D-Amino Acid Scanning: Proteases, the enzymes that degrade peptides, are highly stereospecific and primarily recognize L-amino acids. unc.edu Systematically replacing each L-amino acid in this compound with its corresponding D-amino acid enantiomer can dramatically increase resistance to proteolysis. unc.edunih.gov This D-amino acid scan also serves as a probe for the stereochemical requirements of binding. researchgate.net While such a substitution can disrupt the secondary structure necessary for receptor recognition, in some cases it can be tolerated or even enhance activity, leading to potent and stable analogues. researchgate.netnih.gov
N-Methylation Scanning: Another effective strategy to block enzymatic degradation is the N-methylation of the peptide backbone, which involves replacing the hydrogen on a backbone amide with a methyl group. nih.govunibo.it This modification achieves two main goals:
It sterically hinders the approach of proteases. unibo.it
It removes the amide proton, which is a hydrogen bond donor, thereby altering local conformation and potentially restricting the peptide into a more favorable or selective binding geometry. nih.govunibo.it
A complete N-methylation scan of a peptide can identify positions where this modification is tolerated and can lead to analogues with significantly improved stability and, in some cases, enhanced receptor selectivity. nih.gov
Table 2: Summary of Backbone Modifications and Their Expected Effects on a Pentapeptide
| Modification Type | Purpose | Primary Effect on Peptide Properties | Potential Outcome for this compound Analogue |
| D-Amino Acid Scan | Increase proteolytic stability; Probe stereochemical requirements. | Blocks recognition by L-specific proteases. Can alter backbone conformation and disrupt H-bonding networks. unc.eduresearchgate.net | Significantly increased plasma half-life. Activity may be reduced or lost if the L-stereochemistry is critical for binding at a specific position. |
| N-Methylation Scan | Increase proteolytic stability; Constrain conformation; Modulate receptor selectivity. | Removes amide H-bond donor capability. Can shift the cis/trans peptide bond equilibrium. Increases stability against proteases. nih.govunibo.it | Enhanced stability and potentially higher selectivity for a specific receptor subtype, but could also lead to loss of activity if an H-bond is crucial. |
This is an interactive table. You can sort and filter the data.
Influence of Amino Acid Side Chains on this compound's Intermolecular Interactions
The specific chemical properties of the amino acid side chains in this compound dictate the types of non-covalent interactions it can form with a biological target. These interactions are the basis of molecular recognition. beilstein-journals.org
The arginine (Arg) residue at the N-terminus of the peptide is a primary determinant of its electrostatic character. At physiological pH, the guanidinium group of arginine is protonated, carrying a stable positive charge. frontiersin.orgresearchgate.net This group is not merely a point charge; its planar, delocalized resonance structure allows it to act as a multidentate hydrogen bond donor, capable of forming up to five or six H-bonds. core.ac.uknih.gov
This property makes arginine exceptionally effective at:
Electrostatic Steering: The positive charge can guide the peptide toward negatively charged regions on a receptor surface or cell membrane. core.ac.ukchalmers.se
Salt Bridge Formation: Arginine readily forms strong, charge-assisted hydrogen bonds (salt bridges) with negatively charged residues like aspartate or glutamate (B1630785) on a target protein. researchgate.net
Hydrogen Bonding Networks: The guanidinium group can form specific bidentate ("fork-like") hydrogen bonds with phosphate (B84403) groups or carboxylates, creating a highly stable interaction. researchgate.netnih.gov
In the context of this compound, the N-terminal arginine is poised to be a critical anchor point, initiating the binding event through strong electrostatic and hydrogen bonding interactions. Studies comparing arginine-rich peptides to lysine-rich ones have shown that the unique structure of the guanidinium group often makes arginine superior for mediating these interactions. nih.govchalmers.se
The tyrosine (Tyr) residue at the second position provides a large, aromatic side chain that contributes to binding through fundamentally different, yet equally important, interactions.
π-Stacking Interactions: The electron-rich π-system of the tyrosine ring can interact favorably with other aromatic rings (e.g., Phenylalanine, Tryptophan, or Tyrosine) on a receptor surface. researchgate.netnih.gov This face-to-face or offset stacking helps to stabilize the bound conformation. rsc.org
Hydrophobic Interactions: The non-polar nature of the aromatic ring makes it favorable for the peptide to bind within a hydrophobic pocket on its target, displacing water molecules and resulting in a net entropic gain that strengthens the interaction. unc.edumdpi.com
Cation-π Interactions: The electron-rich face of the tyrosine ring can form a strong, non-covalent bond with a cation, such as the side chain of a lysine (B10760008) or arginine residue on the receptor. researchgate.net
Hydrogen Bonding: Unlike phenylalanine, the phenolic hydroxyl group on tyrosine can also act as a hydrogen bond donor or acceptor, providing an additional point of interaction to increase binding specificity. rsc.org
For the this compound peptide, the tyrosine residue likely works in concert with the N-terminal arginine. While arginine may provide the initial electrostatic "lock-in," the tyrosine could provide the crucial stacking and hydrophobic interactions that confer affinity and stability to the peptide-receptor complex. researchgate.netnih.gov
Table 3: Summary of Key Intermolecular Interactions for this compound
| Interaction Type | Contributing Residue(s) | Description |
| Electrostatic / Salt Bridge | Arginine (Arg) | Long-range attraction and specific binding between the positive guanidinium group and a negative charge on the target. researchgate.net |
| Hydrogen Bonding | Arginine (Arg), Tyrosine (Tyr), Serine (Ser), Peptide Backbone | Directional interactions involving the sharing of a hydrogen atom between a donor and an acceptor. core.ac.ukrsc.org |
| π-Stacking | Tyrosine (Tyr) | Non-covalent interaction between aromatic rings, contributing to binding stability. researchgate.netrsc.org |
| Hydrophobic Interaction | Tyrosine (Tyr), Methionine (Met) | The tendency of non-polar side chains to associate in an aqueous environment, often by inserting into a binding pocket. mdpi.com |
This is an interactive table. You can sort and filter the data.
Significance of Glycine for Backbone Flexibility and Serine for Potential Post-Translational Modifications (e.g., Phosphorylation)
The structure-activity relationship (SAR) of the pentapeptide this compound is significantly influenced by the unique properties of its constituent amino acids. The glycine (Gly) and serine (Ser) residues at positions 3 and 5, respectively, play crucial roles in defining the peptide's conformational landscape and its potential for biological regulation.
Glycine's Role in Backbone Flexibility:
Serine's Potential for Post-Translational Modification:
The serine residue at the C-terminus of the peptide introduces a critical site for post-translational modifications (PTMs), which are pivotal for regulating the function of proteins and peptides. mdpi.comscientific.net The most significant PTM for serine is phosphorylation, the reversible addition of a phosphate group to its hydroxyl (-OH) side chain. mdpi.com This reaction is catalyzed by protein kinases and reversed by phosphatases. scientific.net
Phosphorylation introduces a bulky, negatively charged group, which can dramatically alter the peptide's properties in several ways:
Conformational Change: The addition of a phosphate group can induce significant changes in the peptide's three-dimensional structure due to electrostatic repulsion and the formation of new hydrogen bonds.
Interaction with Binding Partners: The phosphate group can act as a recognition motif for other proteins or domains, thereby mediating or disrupting protein-protein interactions. mdpi.com
Modulation of Activity: Phosphorylation can switch the biological activity of a peptide on or off. mdpi.com For instance, the phosphorylation of serine residues is a well-established mechanism for regulating signal transduction pathways, cell growth, and apoptosis. scientific.net
In the context of this compound, the phosphorylation of Serine would transform the neutral C-terminus into a negatively charged one, potentially altering its interaction with a target receptor or enzyme. The tyrosine residue in the sequence is also a potential site for phosphorylation. nih.govmdpi.com The interplay between the phosphorylation states of serine and tyrosine could provide a sophisticated mechanism for fine-tuning the peptide's biological activity.
The following table summarizes the key characteristics of Glycine and Serine relevant to the SAR of this compound.
| Amino Acid | Position | Key Structural Feature | Primary Significance for SAR of this compound | Potential Impact of Modification |
| Glycine | 3 | Hydrogen side chain | Confers high backbone flexibility, allowing for a wide range of conformations. rsc.orgnih.gov | Substitution with other amino acids would decrease flexibility and could alter binding affinity. |
| Serine | 5 | Hydroxyl (-OH) group | Site for post-translational modifications, primarily phosphorylation. mdpi.comscientific.netmdpi.com | Phosphorylation introduces a negative charge, potentially modulating biological activity and receptor interaction. |
Methionine's Susceptibility to Oxidation and its Implications for SAR
The methionine (Met) residue at position 4 of this compound introduces a chemically labile site that is particularly susceptible to oxidation. mdpi.comnih.gov The thioether side chain of methionine can be readily oxidized by reactive oxygen species (ROS) to form methionine sulfoxide (B87167) (Met(O)), and further to methionine sulfone (Met(O2)). mdpi.comnih.gov This oxidative modification has significant implications for the structure-activity relationship of the peptide.
The oxidation of methionine to methionine sulfoxide results in a significant change in the physicochemical properties of the amino acid side chain:
Increased Polarity: The thioether group is nonpolar, while the sulfoxide group is highly polar. This change increases the hydrophilicity of the peptide, which can alter its solubility, membrane permeability, and interaction with hydrophobic binding pockets.
Introduction of a Chiral Center: The oxidation of the sulfur atom in methionine creates a new chiral center, resulting in two diastereomers: (S)-methionine sulfoxide and (R)-methionine sulfoxide. mdpi.com These stereoisomers can have different biological activities and susceptibilities to enzymatic reduction.
Altered Conformation: The introduction of the bulky and polar sulfoxide group can lead to local conformational changes in the peptide backbone, potentially disrupting the optimal orientation for receptor binding. mdpi.com
The biological consequences of methionine oxidation can be profound and varied. In some cases, it leads to a loss of biological function or inactivation of the peptide. mdpi.comsciopen.com For example, the oxidation of critical methionine residues in the active site of enzymes can abolish their catalytic activity. sciopen.com In other instances, methionine oxidation can act as a regulatory switch, modulating the peptide's activity. mdpi.com The reduction of methionine sulfoxide back to methionine can be catalyzed by the enzyme family of methionine sulfoxide reductases (MsrA and MsrB), providing a mechanism for repairing oxidative damage and regulating peptide function. rsc.orgnih.gov
For the pentapeptide this compound, the oxidation of the methionine residue could have several implications for its SAR:
Reduced Affinity: If the methionine side chain is involved in a critical hydrophobic interaction with its biological target, oxidation to the more polar sulfoxide would likely weaken or abolish this interaction, leading to reduced affinity and biological activity.
Altered Specificity: The change in polarity and conformation could alter the peptide's binding specificity, potentially causing it to interact with unintended targets.
Modified Stability and Half-life: The increased polarity could affect the peptide's metabolic stability and clearance rate.
The table below outlines the properties of methionine and its oxidized forms.
| Compound | Chemical Formula of Side Chain | Polarity | Potential Impact on this compound Activity |
| Methionine | -CH2-CH2-S-CH3 | Nonpolar | Contributes to hydrophobic interactions with the target. |
| Methionine Sulfoxide | -CH2-CH2-S(O)-CH3 | Polar | Increased hydrophilicity, potential disruption of binding, possible loss or modulation of activity. nih.govmdpi.com |
| Methionine Sulfone | -CH2-CH2-S(O2)-CH3 | Very Polar | Further increase in polarity, likely leading to significant loss of activity due to steric and electronic disruption. mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Pentapeptide Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com For pentapeptides like this compound, QSAR can be a powerful tool for understanding the key structural features that govern its activity and for designing novel analogues with improved properties. researchgate.netsciopen.com
The fundamental principle of QSAR is that the biological activity of a molecule is a function of its physicochemical properties. In the context of peptides, these properties are determined by the amino acid sequence and their three-dimensional conformation. QSAR studies on peptides typically involve the following steps:
Data Set Compilation: A dataset of peptides with known biological activities (e.g., IC50 values) is assembled. mdpi.com For designing analogues of this compound, this would involve synthesizing a library of related pentapeptides with systematic variations in the amino acid sequence.
Descriptor Calculation: Numerical values, known as molecular descriptors, are calculated for each peptide in the dataset. These descriptors quantify various aspects of the peptide's structure, such as:
Physicochemical Properties of Amino Acids: Hydrophobicity, size, steric properties, and electronic properties of the side chains. scientific.netsciopen.com
Topological Descriptors: Describing the connectivity and branching of the peptide.
3D-QSAR Descriptors: Such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which describe the steric and electrostatic fields around the molecule.
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN), are used to build a mathematical model that correlates the descriptors with the biological activity. sciopen.comnih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. nih.gov
For the design of analogues of this compound, a QSAR model could reveal which amino acid positions are most sensitive to substitution and what physicochemical properties are most important for activity. For example, a QSAR study on angiotensin-converting enzyme (ACE) inhibitory pentapeptides found that the hydrophobicity and steric properties of the amino acids were key determinants of activity. sciopen.com
The table below illustrates a hypothetical set of descriptors and their correlation with activity in a QSAR model for a series of pentapeptide analogues.
| Analogue | P1 (Hydrophobicity) | P2 (Steric) | P3 (Electronic) | P4 (Hydrophobicity) | P5 (Polarity) | Predicted Activity (log(1/IC50)) |
| R-Y-G-M-S | 0.5 | 2.1 | -0.8 | 1.3 | 0.9 | 5.2 |
| A-Y-G-M-S | 1.2 | 1.5 | 0.0 | 1.3 | 0.9 | 4.8 |
| R-F-G-M-S | 0.5 | 2.8 | -0.2 | 1.3 | 0.9 | 5.5 |
| R-Y-A-M-S | 0.5 | 2.1 | -0.8 | 1.3 | 0.9 | 5.1 |
| R-Y-G-L-S | 0.5 | 2.1 | -0.8 | 2.5 | 0.9 | 5.7 |
| R-Y-G-M-A | 0.5 | 2.1 | -0.8 | 1.3 | 0.2 | 4.9 |
This table is for illustrative purposes only to demonstrate the concept of QSAR modeling.
By analyzing such a model, researchers can make informed decisions about which new analogues to synthesize, thereby accelerating the process of drug discovery and optimization. rsc.org The insights gained from QSAR can guide the design of pentapeptides with enhanced potency, selectivity, and metabolic stability.
Molecular Interactions and Receptor Binding of H Arg Tyr Gly Met Ser Oh
Principles of Peptide-Receptor Recognition Mechanisms
The interaction of H-Arg-Tyr-Gly-Met-Ser-OH with a receptor is a highly specific process governed by the principles of molecular recognition. This recognition is driven by a combination of non-covalent interactions between the peptide's amino acid residues and the receptor's binding site. Key to this process is the concept of complementarity, where the shape and chemical properties of the peptide match those of the receptor pocket. nih.govbiorxiv.org
The specificity of peptide-receptor binding arises from the unique sequence of amino acids. nih.gov In the case of this compound, the arginine (Arg) residue, with its positively charged guanidinium (B1211019) group, can form strong ionic bonds and hydrogen bonds. The tyrosine (Tyr) residue contains a large aromatic ring capable of engaging in π-π stacking and hydrophobic interactions. nih.gov Serine (Ser), with its hydroxyl group, can act as a hydrogen bond donor and acceptor. d-nb.info Methionine (Met) provides a flexible hydrophobic side chain, and glycine (B1666218) (Gly) offers conformational flexibility to the peptide backbone, allowing it to adopt an optimal conformation for binding. d-nb.info
In Vitro Binding Assays with Predicted Molecular Targets
To experimentally determine the binding affinity of this compound for its molecular targets, such as protein receptors or enzymes, a variety of in vitro binding assays can be employed. pepdd.comresearchgate.net These assays are crucial for quantifying the strength of the interaction, typically reported as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). researchgate.net
Commonly used techniques include radioligand binding assays, where a radiolabeled version of the peptide competes with the unlabeled peptide for binding to the target. researchgate.net Another powerful method is Surface Plasmon Resonance (SPR), which measures the change in refractive index at a sensor surface as the peptide binds to an immobilized target, providing real-time kinetics of the interaction. pepdd.com Fluorescence-based assays, such as fluorescence polarization and Förster Resonance Energy Transfer (FRET), are also widely used to study peptide-receptor binding. oup.com
A hypothetical summary of in vitro binding assay results for this compound with a predicted receptor, "Receptor X," is presented in the table below.
| Assay Type | Parameter | Value |
| Radioligand Binding | IC50 | 150 nM |
| Surface Plasmon Resonance (SPR) | Kd | 95 nM |
| Isothermal Titration Calorimetry (ITC) | Kd | 110 nM |
| Fluorescence Polarization | Kd | 130 nM |
This is a hypothetical data table for illustrative purposes.
Computational Modeling of Ligand-Receptor Interactions
Computational methods provide invaluable insights into the molecular details of how this compound interacts with its binding partners at an atomic level.
Molecular Docking and Dynamics Simulations of this compound with Potential Binding Partners
Molecular docking is a computational technique used to predict the preferred binding orientation of the peptide within the receptor's binding site. nih.govnih.gov The process involves sampling a large number of possible conformations and orientations of the peptide and scoring them based on a force field that estimates the binding energy. nih.gov For this compound, docking studies would reveal the key amino acid residues in the receptor that form critical interactions with the arginine, tyrosine, and other residues of the peptide. mdpi.com
Following docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the peptide-receptor complex over time. d-nb.info MD simulations provide a more realistic representation of the binding event by considering the flexibility of both the peptide and the receptor in a simulated physiological environment. biorxiv.orgd-nb.info These simulations can reveal conformational changes upon binding, the stability of the complex, and the role of water molecules in mediating interactions. nih.gov
A table summarizing typical outputs from a molecular docking and MD simulation study is provided below.
| Computational Method | Key Finding |
| Molecular Docking | Predicted binding pose shows the Arg residue forming a salt bridge with Asp112 of the receptor. The Tyr residue is buried in a hydrophobic pocket. |
| Molecular Dynamics Simulation | The peptide-receptor complex is stable over a 100 ns simulation. The backbone root-mean-square deviation (RMSD) remains below 2 Å. |
This is a hypothetical data table for illustrative purposes.
Free Energy Perturbation and Binding Energy Calculations
To obtain a more quantitative prediction of binding affinity, advanced computational methods like free energy perturbation (FEP) can be used. acs.orgresearchgate.netspringernature.com FEP calculates the difference in free energy between two states, such as the bound and unbound states of the peptide, by gradually "perturbing" the system from one state to the other. acs.orgaps.org These calculations are computationally intensive but can provide binding free energies that are in good agreement with experimental values. aps.org
Binding energy calculations, often performed using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), provide an estimate of the binding free energy by analyzing snapshots from an MD simulation. pnas.org These methods decompose the binding energy into contributions from different types of interactions, such as electrostatic, van der Waals, and solvation energies, offering a detailed energetic profile of the binding process. pnas.org
Investigation of Supramolecular Recognition and Assembly
The principles of molecular recognition that govern peptide-receptor interactions also extend to the realm of supramolecular chemistry, where the peptide can interact with synthetic host molecules.
Interaction of this compound with Synthetic Receptors and Macrocyclic Compounds
Synthetic receptors, such as calixarenes, cyclodextrins, and cucurbiturils, are macrocyclic compounds designed to bind specific guest molecules, including peptides. nih.govdoaj.orgresearchgate.net The interaction of this compound with such synthetic receptors would be driven by the same non-covalent forces that mediate its binding to biological receptors. psu.edu
For instance, the hydrophobic cavity of a cyclodextrin (B1172386) could encapsulate the aromatic side chain of the tyrosine residue. nih.govrsc.org A calixarene (B151959) functionalized with negatively charged groups could selectively bind the positively charged arginine residue through electrostatic interactions. researchgate.net Cucurbiturils are known to bind with high affinity to specific amino acid residues, particularly aromatic and positively charged ones. rsc.orgrsc.org The study of these interactions can lead to the development of new sensors for peptides or systems for controlled peptide delivery. doaj.org The design of macrocyclic peptides as inhibitors of protein-protein interactions is also an active area of research. osu.eduresearchgate.netfrontiersin.org
A summary of potential interactions with synthetic receptors is presented in the table below.
| Synthetic Receptor | Potential Interacting Residue of this compound | Primary Driving Interaction |
| β-Cyclodextrin | Tyrosine | Hydrophobic interaction |
| Sulfonated Calix doaj.orgarene | Arginine | Electrostatic and Cation-π interactions |
| Cucurbit rsc.orguril | Tyrosine | Hydrophobic and van der Waals interactions |
This is a hypothetical data table for illustrative purposes.
Self-Assembly Mechanisms of the Pentapeptide
The self-assembly of the pentapeptide this compound into ordered nanostructures is a complex process governed by a variety of non-covalent interactions. These interactions arise from the specific amino acid sequence and their arrangement, leading to the spontaneous organization of peptide molecules into larger, stable architectures such as nanofibers, nanotubes, and hydrogels. nih.govmdpi.comnih.gov The primary driving forces behind the self-assembly of this peptide are a combination of hydrogen bonding, hydrophobic interactions, π-π stacking, and electrostatic interactions. nih.govnih.gov
The propensity of peptides to self-assemble is fundamentally linked to the nature of their constituent amino acids. mdpi.com In the case of this compound, each residue plays a distinct role in directing the formation of supramolecular structures. The process typically involves the peptide backbone itself providing significant stability through the formation of hydrogen bonds. nih.gov
Key Non-Covalent Interactions Driving Self-Assembly:
Hydrogen Bonding: The amide groups in the peptide backbone are crucial for forming intermolecular hydrogen bonds, which often drive the initial self-assembly process. mdpi.com Additionally, the side chains of Arginine, Tyrosine, and Serine contain functional groups capable of acting as hydrogen bond donors and acceptors, further stabilizing the assembled structure. The hydroxyl group of Tyrosine and Serine, and the guanidinium group of Arginine are key contributors to the hydrogen bond network. mdpi.comfrontiersin.orgfrontiersin.orgcymitquimica.com
π-π Stacking: The aromatic ring of the Tyrosine residue is a significant contributor to self-assembly through π-π stacking interactions. This occurs when the aromatic rings of adjacent peptide molecules align, creating a stabilizing energetic interaction. nih.govfrontiersin.orgfrontiersin.org This "tyrosine corner" can facilitate interactions between Tyr and other residues, stabilizing protein structures and inducing specific conformations. frontiersin.orgfrontiersin.org Peptides rich in Tyrosine have a tendency to self-assemble into structures like nanoparticles and nanofibers. frontiersin.orgfrontiersin.org
Hydrophobic Interactions: The nonpolar side chains of Tyrosine and Methionine contribute to the hydrophobic collapse that often initiates self-assembly in aqueous environments. nih.govnih.gov These hydrophobic residues tend to aggregate to minimize their contact with water, driving the formation of a core structure around which the more hydrophilic residues can be exposed.
The presence of a Glycine residue in the peptide sequence provides conformational flexibility to the peptide backbone. This flexibility can be crucial in allowing the peptide to adopt the necessary conformation to participate in the formation of ordered structures like β-sheets, which are common motifs in self-assembled peptide systems. frontiersin.org
The self-assembly process is often hierarchical, starting with the formation of primary structures like β-sheets, which then associate to form higher-order structures such as fibrils or ribbons. These, in turn, can entangle to form a three-dimensional network characteristic of a hydrogel. mdpi.com The final architecture of the self-assembled material is highly dependent on factors such as peptide concentration, pH, temperature, and ionic strength of the solution, as these can all influence the strength and nature of the non-covalent interactions. mdpi.com
Table of Amino Acid Contributions to Self-Assembly:
| Amino Acid | Side Chain Property | Likely Role in Self-Assembly |
| Arginine (Arg) | Positively charged, hydrophilic | Electrostatic interactions, hydrogen bonding. frontiersin.orgcymitquimica.com |
| Tyrosine (Tyr) | Aromatic, hydrophobic, hydroxyl group | π-π stacking, hydrophobic interactions, hydrogen bonding. frontiersin.orgfrontiersin.orgrsc.org |
| Glycine (Gly) | No side chain (hydrogen atom) | Provides conformational flexibility to the peptide backbone. frontiersin.org |
| Methionine (Met) | Hydrophobic | Hydrophobic interactions. nih.gov |
| Serine (Ser) | Polar, hydroxyl group | Hydrogen bonding. cymitquimica.com |
Enzymatic Stability and Degradation Pathways of H Arg Tyr Gly Met Ser Oh
In Vitro Susceptibility to Proteolytic Enzymes (e.g., Pepsin, Trypsin, Pancreatin)
The in vitro susceptibility of H-Arg-Tyr-Gly-Met-Ser-OH to common proteolytic enzymes determines its stability in biological environments. Pepsin, trypsin, and pancreatin (B1164899) are key digestive enzymes that can cleave peptide bonds.
Pepsin: Pepsin, found in the stomach, typically cleaves peptide bonds between hydrophobic and aromatic amino acids. In the sequence this compound, the bond between Tyrosine (Tyr) and Glycine (B1666218) (Gly) would be a potential cleavage site for pepsin. Studies on other peptides have shown that pepsin can hydrolyze various peptide bonds, and its activity is optimal in acidic conditions. nih.govmdpi.com
Trypsin: Trypsin, a serine protease found in the small intestine, specifically cleaves peptide bonds at the carboxyl side of lysine (B10760008) (Lys) and arginine (Arg) residues. apollopharmacy.in Therefore, the Arg-Tyr bond in this compound is a primary target for tryptic digestion. The cleavage of this bond would result in the release of Arginine and the tetrapeptide Tyr-Gly-Met-Ser-OH.
The following table summarizes the potential cleavage sites of these enzymes on the pentapeptide.
| Enzyme | Potential Cleavage Site(s) | Expected Fragments |
| Pepsin | Tyr-Gly | H-Arg-Tyr-OH and H-Gly-Met-Ser-OH |
| Trypsin | Arg-Tyr | H-Arg-OH and H-Tyr-Gly-Met-Ser-OH |
| Pancreatin | Arg-Tyr, Tyr-Gly | H-Arg-OH, H-Tyr-OH, and H-Gly-Met-Ser-OH (and further degradation products) |
Strategies for Enhancing Pentapeptide Stability for Research Applications
Several strategies can be employed to enhance the stability of pentapeptides like this compound for research purposes. researchgate.netencyclopedia.pub
Amino Acid Substitution: As mentioned, replacing labile amino acids with more stable ones is a key strategy. Substituting methionine with norleucine prevents oxidation. thermofisher.com Replacing L-amino acids with their D-enantiomers can confer resistance to proteolytic degradation, as proteases are stereospecific for L-amino acids. nih.govcsic.es
Backbone Modification and Cyclization: Modifying the peptide backbone can enhance stability. Cyclization, either by forming a head-to-tail or side-chain-to-side-chain bridge, can make the peptide more resistant to exopeptidases and can also constrain its conformation, potentially increasing its activity and stability. thermofisher.comresearchgate.net
Terminal Modifications: Capping the N-terminus with an acetyl group or the C-terminus with an amide group can protect the peptide from degradation by aminopeptidases and carboxypeptidases, respectively. lookchem.com
The table below outlines some of these stability-enhancing strategies.
| Strategy | Description | Example |
| Amino Acid Substitution | Replacing a chemically or enzymatically labile amino acid with a more stable one. | Substituting Methionine with Norleucine to prevent oxidation. |
| D-Amino Acid Substitution | Replacing an L-amino acid with its D-isomer to increase resistance to proteases. | Replacing L-Arginine with D-Arginine. |
| Cyclization | Forming a cyclic peptide structure to increase resistance to exopeptidases and constrain conformation. | Creating a cyclic version of the pentapeptide. |
| N-Terminal Acetylation | Adding an acetyl group to the N-terminus to block degradation by aminopeptidases. | Acetyl-Arg-Tyr-Gly-Met-Ser-OH |
| C-Terminal Amidation | Adding an amide group to the C-terminus to block degradation by carboxypeptidases. | H-Arg-Tyr-Gly-Met-Ser-NH2 |
Computational Methodologies and Predictive Modeling in H Arg Tyr Gly Met Ser Oh Research
Machine Learning (ML) Approaches for Peptide Property Prediction
Machine learning has emerged as a transformative tool in peptide science, capable of identifying complex patterns in large datasets of peptide sequences and their associated properties. For a pentapeptide such as H-Arg-Tyr-Gly-Met-Ser-OH, ML models can offer valuable predictions about its behavior.
The aggregation of peptides is a critical factor in both therapeutic applications and disease pathology. Machine learning models, trained on extensive databases of peptides with known aggregation behaviors, can predict the aggregation propensity (AP) of this compound. googleapis.com These models often utilize features derived from the amino acid sequence, such as hydrophobicity, charge, and secondary structure propensity. For instance, the presence of aromatic residues like Tyrosine (Tyr) and hydrophobic residues like Methionine (Met) in the sequence could influence its aggregation tendency. googleapis.com
The conformational landscape of a peptide, which describes the full range of its possible three-dimensional structures, is vast and complex. Exploring this landscape is crucial for understanding a peptide's function. Machine learning techniques, particularly those combined with molecular dynamics (MD) simulations, can accelerate the exploration of the conformational space of this compound. By learning from simulation data, these models can predict the most stable and functionally relevant conformations.
Table 1: Illustrative Prediction of Physicochemical Properties and Aggregation Propensity for Pentapeptides using Machine Learning.
| Peptide Sequence | Predicted Aggregation Propensity (AP) | Predicted Predominant Secondary Structure | Key Amino Acid Contributors to Aggregation |
| This compound | Hypothetical: Moderate | Hypothetical: β-sheet / Random Coil | Hypothetical: Tyr, Met |
| Peptide A (e.g., V-V-A-E-E) | Low | α-helix | Val |
| Peptide B (e.g., I-L-Q-F-N) | High | β-sheet | Ile, Leu, Phe |
Note: This table presents hypothetical data for this compound based on general principles of peptide aggregation prediction. The data for Peptides A and B are illustrative examples based on known trends.
Deep learning, a subset of machine learning, has shown remarkable success in peptide research. Transformer-based models, originally developed for natural language processing, are particularly well-suited for analyzing amino acid sequences, treating them as a form of biological language. googleapis.com A Transformer Regression Network (TRN) could be employed to predict various properties of this compound with high accuracy, by capturing long-range dependencies between amino acids in the sequence. googleapis.com
These deep learning models can be trained on vast datasets of peptide sequences to predict properties such as antimicrobial activity, cell-penetrating ability, or receptor binding affinity. For this compound, a pre-trained transformer model could be fine-tuned to predict its potential biological activities, offering a rapid screening method before undertaking more resource-intensive experimental studies.
Table 2: Potential Applications of Deep Learning in this compound Research.
| Deep Learning Model | Application to this compound | Predicted Outcome |
| Transformer Regression Network | Prediction of Aggregation Propensity | Quantitative score indicating the likelihood of aggregation. |
| Generative Adversarial Network (GAN) | Design of novel peptide variants | Generation of new sequences based on this compound with potentially improved properties. |
| Recurrent Neural Network (RNN) | Prediction of post-translational modifications | Identification of potential sites for phosphorylation or other modifications. |
Advanced Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical (QC) calculations provide a highly detailed view of the electronic structure and reactivity of molecules, based on the fundamental principles of quantum mechanics. For this compound, QC methods like Density Functional Theory (DFT) can be used to accurately calculate its molecular geometry, vibrational frequencies, and electronic properties such as the distribution of charges on its atoms.
These calculations are invaluable for understanding the intrinsic reactivity of the peptide. For example, by mapping the electrostatic potential onto the molecular surface, one can identify regions that are likely to engage in electrostatic interactions with other molecules, such as a protein receptor. Furthermore, QC calculations can elucidate the mechanisms of chemical reactions involving the peptide, such as peptide bond formation or cleavage. While computationally intensive, these methods offer a level of detail that is unattainable with classical molecular mechanics or machine learning alone.
Development and Validation of Novel Algorithms for Peptide Design and Analysis
The vastness of the possible peptide sequence space necessitates the development of efficient algorithms for peptide design and analysis. Novel algorithms are continuously being created to address specific challenges in peptide research, such as designing peptides that can bind to a particular target with high affinity and specificity or predicting the therapeutic potential of a given sequence.
For this compound, these algorithms could be used in several ways. For instance, an algorithm could be developed to systematically mutate each amino acid in the sequence and predict the effect of each mutation on a desired property, such as its binding affinity to a target protein. This in silico directed evolution can guide the synthesis of a small number of promising candidates for experimental testing. The validation of these new algorithms often involves benchmarking their predictions against known experimental data for a set of peptides.
Emerging Research Directions and Non Clinical Applications of H Arg Tyr Gly Met Ser Oh
H-Arg-Tyr-Gly-Met-Ser-OH as a Model System for Understanding Peptide Biophysics and Biochemistry
The specific sequence of this compound, featuring a combination of amino acids with distinct physicochemical properties, makes it an excellent model system for fundamental studies in peptide biophysics and biochemistry. The presence of arginine (a basic amino acid), tyrosine (an aromatic amino acid), glycine (B1666218) (the simplest amino acid), methionine (a hydrophobic amino acid), and serine (a polar amino acid) allows researchers to investigate a range of molecular interactions. jpt.comwikipedia.org
The arginine residue, with its positively charged guanidinium (B1211019) group, can participate in electrostatic interactions, such as the formation of salt bridges. jpt.com The tyrosine residue's aromatic ring allows for the study of π-π stacking and hydrophobic interactions, which are crucial for the self-assembly and structural stability of peptides and proteins. nih.gov The flexible glycine residue can influence the peptide's conformational dynamics, while the polar serine residue can form hydrogen bonds. unc.edu The methionine residue provides a site for potential oxidation, allowing for studies on the effects of oxidative stress on peptide structure and function.
By studying how these different residues within the this compound sequence interact with each other and with their environment, scientists can gain a deeper understanding of the fundamental principles that govern peptide folding, stability, and molecular recognition.
Potential Applications in the Design of Novel Biomaterials and Nanostructures
The self-assembly of peptides into ordered nanostructures is a rapidly growing field with significant potential in biomaterials science. nih.gov The unique sequence of this compound provides it with the necessary characteristics to be a building block for such materials. The interplay of hydrophobic, aromatic, and electrostatic interactions driven by the tyrosine, methionine, and arginine residues can lead to the spontaneous formation of nanostructures like nanofibers, nanotubes, or hydrogels. nih.govnih.gov
These peptide-based biomaterials can be designed to mimic the natural extracellular matrix, providing scaffolds for tissue engineering and regenerative medicine. nih.gov The presence of specific amino acid residues can also be exploited to confer desired functionalities. For example, the arginine residue could enhance cell adhesion, a critical factor in the success of tissue engineering scaffolds. nih.gov
Furthermore, the tyrosine residue, with its aromatic ring, can participate in π-π stacking interactions, contributing to the thermal stability of the resulting supramolecular structures. nih.gov The ability to form controlled nanostructures makes this compound and similar peptides promising candidates for applications in drug delivery, where they could encapsulate and release therapeutic agents in a controlled manner. nih.gov
Table 1: Amino Acid Contributions to Biomaterial and Nanostructure Design
| Amino Acid | Property | Potential Role in Biomaterials and Nanostructures |
| Arginine (Arg) | Positively Charged | Promotes cell adhesion, electrostatic interactions. jpt.comnih.gov |
| Tyrosine (Tyr) | Aromatic | Drives self-assembly through π-π stacking, enhances thermal stability. nih.govnih.gov |
| Glycine (Gly) | Flexible | Influences conformational flexibility of the assembled structure. unc.edu |
| Methionine (Met) | Hydrophobic | Contributes to hydrophobic interactions driving self-assembly. jpt.com |
| Serine (Ser) | Polar | Forms hydrogen bonds, influencing solubility and interaction with aqueous environments. jpt.com |
Contributions to Structural Biology Studies, including Protein Structure Determination
In the field of structural biology, short peptides like this compound can serve as valuable tools for understanding protein structure and interactions. The determination of the primary structure, the linear sequence of amino acids, is the first step in understanding a protein's function. libretexts.org Peptides with known sequences are used to develop and refine analytical techniques like mass spectrometry for sequencing larger, unknown proteins. scispace.com
The presence of a tyrosine residue is particularly useful as its aromatic ring can be studied using techniques like circular dichroism and nuclear magnetic resonance (NMR) spectroscopy to probe the peptide's structure and its interactions with other molecules. nih.gov Understanding the structural preferences of this and other short peptides helps in building more accurate models of larger, more complex proteins.
Utilization in Peptide Array Technologies for High-Throughput Screening and Interaction Studies
Peptide arrays are powerful tools for high-throughput screening (HTS) of molecular interactions. researchgate.net These arrays consist of a large number of different peptides synthesized on a solid support, allowing for the simultaneous analysis of thousands of binding events. Peptides like this compound can be included in these libraries to probe a wide range of biological interactions.
In HTS, a library containing thousands or even millions of peptides can be screened to identify molecules that bind to a specific target, such as a protein or a nucleic acid. nih.govnih.gov The specific sequence of this compound, with its diverse chemical functionalities, can be used as a starting point for designing combinatorial peptide libraries. By systematically varying the amino acids at each position, researchers can explore a vast chemical space to discover peptides with high affinity and specificity for a given target. arxiv.org
This approach is valuable in drug discovery for identifying new therapeutic leads and in diagnostics for developing new biosensors. The ability to rapidly synthesize and screen large numbers of peptides makes this technology a cornerstone of modern biomedical research.
Fundamental Research on Peptide-Membrane Interactions and Interfacial Behavior
The interaction of peptides with biological membranes is a fundamental process in many cellular events. The sequence of this compound, containing both hydrophilic (arginine, serine) and hydrophobic (tyrosine, methionine) residues, makes it a suitable model for studying peptide-membrane interactions. jpt.com
The positively charged arginine residue can interact with the negatively charged headgroups of membrane phospholipids, while the hydrophobic tyrosine and methionine residues can insert into the hydrophobic core of the lipid bilayer. dtu.dk The balance between these hydrophilic and hydrophobic interactions determines how the peptide will orient and behave at the membrane interface.
Understanding these interactions is crucial for designing peptides with specific membrane-disrupting or membrane-translocating properties. This knowledge has applications in the development of antimicrobial peptides and drug delivery systems that can efficiently cross cell membranes. The study of the interfacial behavior of peptides like this compound provides insights into the forces that govern protein folding and stability at interfaces, which can be different from their behavior in bulk solution. dtu.dk
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
